REACTION_SMILES
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[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:16][C:17](=[O:18])[OH:19].[CH3:1][O:2][C:3]([CH:4]([CH3:5])[c:6]1[cH:7][cH:8][c:9]2[c:10]([n:11][cH:12][o:13]2)[cH:14]1)=[O:15].[OH2:25]>>[O:2]=[C:3]([CH:4]([CH3:5])[c:6]1[cH:7][cH:8][c:9]2[c:10]([n:11][cH:12][o:13]2)[cH:14]1)[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)c1ccc2ocnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C(=O)O)c1ccc2ocnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |